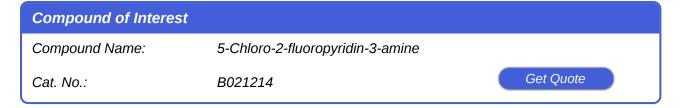


Technical Guide: Physicochemical Properties of 5-Chloro-2-fluoropyridin-3-amine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-fluoropyridin-3-amine is a halogenated aminopyridine derivative. Compounds of this class are of significant interest in medicinal chemistry and drug discovery due to the unique properties imparted by the pyridine scaffold and halogen substituents. Halogenation can influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the known physicochemical properties of **5-Chloro-2-fluoropyridin-3-amine**, along with general experimental protocols for their determination. This information is critical for its application in synthetic chemistry, computational modeling, and early-stage drug development.

Physicochemical Properties

The following tables summarize the key physicochemical properties of **5-Chloro-2-fluoropyridin-3-amine** (CAS Number: 103999-78-6).

Table 1: General and Physical Properties



Property	Value	Source
Molecular Formula	C5H4CIFN2	[1][2]
Molecular Weight	146.55 g/mol	[1][2]
Physical Form	Solid	[3]
Boiling Point	271.7 °C at 760 mmHg	-
Density	1.5 g/cm ³	[1]
Flash Point	118.1 °C	-

Table 2: Acid-Base and Partitioning Properties

Property	Value	Source
pKa (Predicted)	0.13 ± 0.10	-
LogP	2.03750	-

Note: An experimentally determined melting point for this specific compound is not readily available in the reviewed literature.

Synthesis and Characterization

While a specific, detailed synthesis protocol for **5-Chloro-2-fluoropyridin-3-amine** is not widely published, a potential synthetic route may involve the amination of a suitable precursor such as 5-chloro-2,3-difluoropyridine. A patented method for the preparation of 5-chloro-2,3-difluoropyridine involves a multi-step process starting from 2-aminopyridine[4].

General Synthesis Workflow for Aminopyridines

The synthesis of aminopyridines can often be conceptualized as a multi-step process. The following diagram illustrates a generalized workflow.

Caption: Generalized synthetic workflow for the preparation of aminopyridines.



Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of **5-Chloro-2-fluoropyridin-3-amine** are not available. However, the following are established, general methodologies that are widely used for such characterizations.

Melting Point Determination

The melting point of a solid compound can be determined using a capillary melting point apparatus[4].

Methodology:

- A small, dry sample of the compound is packed into a capillary tube.
- The tube is placed in a melting point apparatus.
- The sample is heated at a controlled rate.
- The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range.

Caption: Workflow for melting point determination.

Boiling Point Determination

For a solid compound, the boiling point is determined under conditions where it is in a liquid state, typically under reduced pressure if the compound decomposes at its atmospheric boiling point. A common method for small-scale determination is the Thiele tube method.

Methodology:

- A small amount of the liquid sample is placed in a small test tube.
- A capillary tube, sealed at one end, is placed open-end-down into the liquid.
- The assembly is attached to a thermometer and heated in a Thiele tube containing a highboiling point oil.



- As the liquid is heated, a stream of bubbles will emerge from the capillary tube.
- The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

pKa Determination

The pKa of a compound can be determined by potentiometric titration[5].

Methodology:

- A solution of the compound is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).
- The solution is titrated with a standardized solution of a strong acid or base.
- The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
- The pKa is determined from the inflection point of the resulting titration curve.

Caption: Workflow for pKa determination by potentiometric titration.

LogP Determination

The octanol-water partition coefficient (LogP) can be determined using the shake-flask method followed by quantification, often by HPLC[6].

Methodology:

- A solution of the compound is prepared in a mixture of n-octanol and water (or a suitable buffer).
- The mixture is shaken until equilibrium is reached.
- The octanol and aqueous phases are separated.
- The concentration of the compound in each phase is determined, typically by UV-Vis spectroscopy or HPLC.



• The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Biological Activity and Applications

There is currently limited publicly available information on the specific biological activity or signaling pathway modulation of **5-Chloro-2-fluoropyridin-3-amine**. However, the aminopyridine scaffold is a common feature in many biologically active compounds. The presence of chloro and fluoro substituents suggests that this compound may be explored in drug discovery programs for its potential to modulate the activity of various biological targets. For instance, related fluorinated and chlorinated pyridine derivatives have been investigated for their potential as kinase inhibitors and for other therapeutic applications[6].

Conclusion

5-Chloro-2-fluoropyridin-3-amine is a halogenated aminopyridine with physicochemical properties that make it a compound of interest for further investigation in medicinal chemistry and materials science. This guide provides a summary of its known properties and outlines standard methodologies for their experimental determination. Further research is warranted to fully characterize its biological activity profile and to explore its potential applications in drug discovery and development.

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